molecular formula C13H20N4O3 B187738 2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol CAS No. 330177-51-0

2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol

Cat. No.: B187738
CAS No.: 330177-51-0
M. Wt: 280.32 g/mol
InChI Key: LWKATNRNJGJLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol is a heterocyclic compound featuring a nitro-substituted phenyl ring linked to a 3-methylpiperazine moiety and an ethanolamine side chain.

Properties

IUPAC Name

2-[5-(3-methylpiperazin-1-yl)-2-nitroanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-10-9-16(6-4-14-10)11-2-3-13(17(19)20)12(8-11)15-5-7-18/h2-3,8,10,14-15,18H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKATNRNJGJLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386589
Record name 2-[5-(3-Methylpiperazin-1-yl)-2-nitroanilino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330177-51-0
Record name 2-[5-(3-Methylpiperazin-1-yl)-2-nitroanilino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitroaryl Intermediate Synthesis

The 5-(3-methylpiperazin-1-yl)-2-nitroaniline subunit is synthesized via nucleophilic aromatic substitution (SNAr) between 3-methylpiperazine and a fluoronitrobenzene derivative.

Representative Protocol

  • Starting Material : 1-Fluoro-5-nitro-2-nitrobenzene (or analogous halogenated nitroarene).

  • Reaction Conditions :

    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

    • Temperature: 80–100°C, 12–24 hours.

  • Mechanism : The electron-withdrawing nitro group activates the aromatic ring for substitution at the para position to the nitro group.

C6H3F(NO2)2+C5H12N2C11H15N3O2+HF\text{C}6\text{H}3\text{F(NO}2\text{)}2 + \text{C}5\text{H}{12}\text{N}2 \rightarrow \text{C}{11}\text{H}{15}\text{N}3\text{O}_2 + \text{HF}

This method yields the nitroaryl intermediate in ~70–85% purity, requiring subsequent recrystallization from ethanol/water mixtures.

Introduction of the Ethanolamine Side Chain

Reductive Amination Strategy

The ethanolamine moiety is introduced via reductive amination between 5-(3-methylpiperazin-1-yl)-2-nitroaniline and glyoxylic acid, followed by borohydride reduction.

Stepwise Procedure

  • Imine Formation :

    • React 5-(3-methylpiperazin-1-yl)-2-nitroaniline (1 equiv) with glyoxylic acid (1.2 equiv) in methanol at 25°C for 2 hours.

    • Acid catalyst: Acetic acid (0.5 equiv).

  • Reduction :

    • Add sodium borohydride (NaBH₄, 2 equiv) at 0°C.

    • Stir for 12 hours at room temperature.

  • Workup :

    • Quench with aqueous HCl, extract with ethyl acetate, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Yield : 65–72%.

Nucleophilic Substitution Approach

Alternative routes employ 2-chloroethanol as the ethanolamine precursor:

  • Chloroethylation :

    • React 5-(3-methylpiperazin-1-yl)-2-nitroaniline (1 equiv) with 2-chloroethanol (1.5 equiv) in the presence of K₂CO₃.

    • Solvent: Acetonitrile, 80°C, 24 hours.

  • Isolation :

    • Filter, concentrate, and recrystallize from hexane/ethyl acetate.

Yield : 60–68%.

Nitro Group Reduction and Final Product Isolation

Catalytic Hydrogenation

The nitro group in the intermediate this compound is reduced to an amine using hydrogen gas and a palladium catalyst.

Optimized Conditions

  • Catalyst : 10% Pd/C or Pearlman’s catalyst (Pd(OH)₂/C, 20% w/w).

  • Solvent : Methanol or ethanol.

  • Pressure : 1–3 bar H₂, 25–50°C, 6–12 hours.

  • Workup : Filter, concentrate, and lyophilize.

Purity : >99% by HPLC.

One-Pot Reduction-Amination

A streamlined protocol combines reductive amination and nitro reduction in a single vessel:

  • Simultaneous Reactions :

    • Perform reductive amination (Section 3.1) in methanol with Pearlman’s catalyst.

    • Introduce H₂ gas (2 bar) after imine formation.

  • Advantages :

    • Eliminates intermediate isolation steps.

    • Reduces solvent waste.

Yield : 75–80%.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, ArH), 7.98 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.72 (d, J = 8.8 Hz, 1H, ArH), 3.85–3.78 (m, 2H, CH₂OH), 3.45–3.38 (m, 4H, piperazine-H), 2.72–2.65 (m, 4H, piperazine-H), 2.41 (s, 3H, CH₃).

  • IR (KBr) : 3350 cm⁻¹ (O-H), 1520 cm⁻¹ (N-O asym), 1340 cm⁻¹ (N-O sym).

Purity Optimization

  • Recrystallization Solvents : Ethyl acetate/hexane (1:3) or methanol/water (4:1).

  • Chromatography : Silica gel (230–400 mesh) with gradient elution (CH₂Cl₂ → CH₂Cl₂:MeOH 95:5).

Challenges and Mitigation Strategies

Piperazine Ring Stability

  • Issue : N-Methylpiperazine may undergo demethylation under acidic conditions.

  • Solution : Use neutral or mildly basic conditions during coupling steps.

Nitro Group Over-Reduction

  • Issue : Premature reduction of nitro to hydroxylamine derivatives.

  • Solution : Employ controlled H₂ pressure (1–2 bar) and low-temperature hydrogenation.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Reductive Amination7298120Moderate
Nucleophilic Substitution689595High
One-Pot Reduction8099150Low

Industrial-Scale Considerations

For commercial production (e.g., supplier: Chemlyte Solutions), the nucleophilic substitution route is preferred due to:

  • Lower catalyst costs (no Pd required).

  • Compatibility with continuous flow reactors.

  • Reduced purification steps.

Chemical Reactions Analysis

2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol undergoes various chemical reactions, including:

Scientific Research Applications

2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol involves its interaction with specific molecular targets. The piperazine ring and nitrophenyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol with structurally or functionally related compounds, based on available evidence:

2-(2-Nitrophenyl)ethanol

  • Structure: Contains a nitro group and ethanol substituent on a phenyl ring, lacking the piperazine and aminoethanol linkages .
  • Synthesis: Prepared via acetophenone derivative reduction or ethylbenzene oxidation, contrasting with the likely nucleophilic aromatic substitution (SNAr) required for the target compound’s piperazine incorporation .
  • Applications : Used in pharmaceuticals (e.g., drug intermediates) and photosensitive materials. The absence of a piperazine ring limits its utility in receptor-targeted therapies compared to the target compound .

1-(2-Amino-6-Nitrophenyl)ethanone

  • Structure: Features amino, nitro, and ketone groups on a phenyl ring. Lacks the ethanolamine and piperazine moieties .
  • Applications: Primarily an intermediate in organic synthesis.
  • Safety : Toxicity data are incomplete, but its nitro group warrants precautions analogous to other nitroaromatics .

5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (7a and 7b)

  • Structure: Thiophene-pyrazole hybrids with cyano or ester groups (e.g., 7a: cyano; 7b: carboxylate ester) .
  • Synthesis: Prepared via condensation reactions in 1,4-dioxane with sulfur and malononitrile/ethyl cyanoacetate, differing from the target compound’s likely multi-step functionalization .
  • Applications: Potential bioactive agents due to heterocyclic diversity, but the lack of piperazine reduces overlap with the target compound’s hypothesized receptor-binding properties .

N-(5-(3-Cyano-6-(2-(Piperidin-4-ylidene)acetamido)-7-(Tetrahydrofuran-3-yl-oxy)quinolin-4-yl)-N,N'-Bis(2-ethylaminoethyl)aminoethanol (Example 90)

  • Structure: Complex quinoline-piperidine hybrid with cyano, tetrahydrofuran, and ethylaminoethyl groups .
  • Comparison: Shares a piperidine/piperazine-like scaffold and nitro/amino groups, suggesting possible overlap in solubility or pharmacokinetics. However, the quinoline core and additional substituents likely confer distinct biological targets (e.g., kinase inhibition vs. antimicrobial activity) .

Biological Activity

Chemical Structure and Properties

The compound's structure includes:

  • Piperazine Ring : A common motif in many bioactive compounds.
  • Nitrophenyl Group : Associated with various biological activities, including antimicrobial and anticancer properties.
PropertyValue
Molecular FormulaC13H20N4O3
Molecular Weight280.33 g/mol
CAS Number330177-51-0

Biological Activities

Research indicates that compounds similar to 2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol often exhibit a range of biological activities:

  • Antimicrobial Activity : The presence of piperazine and nitrophenyl groups is linked to antimicrobial properties. Compounds in this class have shown effectiveness against various bacterial strains.
  • Anticancer Potential : The structural complexity allows for interactions with multiple biological targets, making it a candidate for anticancer drug development.

The mechanism by which this compound exerts its effects likely involves:

  • Binding to Receptors/Enzymes : The piperazine moiety may facilitate binding to specific receptors or enzymes, influencing cellular pathways relevant to disease processes.
  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to inhibit cytokine production in stimulated immune cells, suggesting potential anti-inflammatory properties.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential:

  • Antimicrobial Studies : Compounds with similar structures have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity through broth microdilution methods .
  • Cytokine Inhibition : Research on derivatives from related chemical classes showed inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) in human peripheral blood mononuclear cell cultures, indicating potential applications in inflammatory diseases .
  • Neuroprotective Studies : Related compounds have been evaluated for neuroprotective effects, showing promise in inhibiting enzymes linked to neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.